molecular formula C16H19NNa2O6S B13700578 Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate

Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate

Cat. No.: B13700578
M. Wt: 399.4 g/mol
InChI Key: SHOZJDHUWSGCFK-UHFFFAOYSA-L
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Description

Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate is a complex organic compound with the molecular formula C16H19NO6SNa2 and a molecular weight of 399.37 . This compound is known for its unique structure, which includes a quinoline core substituted with hydroxy, dimethyl, and sulfonatomethyl groups, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the hydroxy, dimethyl, and sulfonatomethyl groups. The final step involves the addition of the butanoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products .

Major Products

Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonatomethyl groups play a crucial role in binding to target proteins, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.

    4-Hydroxy-2-quinolones: Known for their diverse biological activities and pharmaceutical applications.

Uniqueness

Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized research and industrial applications.

Properties

Molecular Formula

C16H19NNa2O6S

Molecular Weight

399.4 g/mol

IUPAC Name

disodium;4-[7-hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1-yl]butanoate

InChI

InChI=1S/C16H21NO6S.2Na/c1-16(2)9-11(10-24(21,22)23)13-6-5-12(18)8-14(13)17(16)7-3-4-15(19)20;;/h5-6,8-9,18H,3-4,7,10H2,1-2H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2

InChI Key

SHOZJDHUWSGCFK-UHFFFAOYSA-L

Canonical SMILES

CC1(C=C(C2=C(N1CCCC(=O)[O-])C=C(C=C2)O)CS(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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